(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride
CAS No.: 16257-84-4
Cat. No.: VC0156098
Molecular Formula: C5H11ClN2O2
Molecular Weight: 166.60 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16257-84-4 |
---|---|
Molecular Formula | C5H11ClN2O2 |
Molecular Weight | 166.60 g/mol |
IUPAC Name | (2S,4S)-4-aminopyrrolidine-2-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C5H10N2O2.ClH/c6-3-1-4(5(8)9)7-2-3;/h3-4,7H,1-2,6H2,(H,8,9);1H/t3-,4-;/m0./s1 |
Standard InChI Key | KFYHJLCLHXYOLW-MMALYQPHSA-N |
Isomeric SMILES | C1[C@@H](CN[C@@H]1C(=O)O)N.Cl |
SMILES | C1C(CNC1C(=O)O)N.Cl.Cl |
Canonical SMILES | C1C(CNC1C(=O)O)N.Cl |
Introduction
Chemical Identity and Properties
(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride, also known as 4-Amino-cis-L-proline dihydrochloride, is a chiral compound characterized by a pyrrolidine ring structure with specific stereochemistry. The compound features an amino group at the 4-position and a carboxylic acid at the 2-position of the pyrrolidine ring, both in the S configuration.
Identification Data
The compound's identification data is summarized in the following table:
Parameter | Value |
---|---|
CAS Number | 16257-84-4 |
Molecular Formula | C5H10N2O2·2HCl |
Molecular Weight | 203.068 g/mol |
IUPAC Name | (2S,4S)-4-aminopyrrolidine-2-carboxylic acid;hydrochloride |
InChI | InChI=1S/C5H10N2O2.ClH/c6-3-1-4(5(8)9)7-2-3;/h3-4,7H,1-2,6H2,(H,8,9);1H/t3-,4-;/m0./s1 |
InChI Key | KFYHJLCLHXYOLW-MMALYQPHSA-N |
Canonical SMILES | C1C(CNC1C(=O)O)N.Cl.Cl |
Physical and Chemical Properties
The physical and chemical properties of (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride are critical for understanding its behavior in various research and application contexts:
Property | Description |
---|---|
Physical State | Solid |
Color | Pale Yellow to Light Yellow |
Melting Point | >173°C (decomposes) |
Solubility | Slightly soluble in methanol (when heated), slightly soluble in water |
Storage Conditions | Inert atmosphere, room temperature |
Stability | Stable under recommended storage conditions |
Structural Characterization
The compound possesses a five-membered pyrrolidine ring with specific stereochemistry at positions 2 and 4. The stereochemistry is designated as (2S,4S), indicating that both the amino group at position 4 and the carboxylic acid group at position 2 are in the S configuration.
Stereochemistry
The stereochemistry of (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride is crucial for its biological activity and applications. The cis configuration refers to the relative orientation of the amino and carboxylic acid groups on the pyrrolidine ring. This specific stereochemical arrangement contributes to the compound's ability to interact with biological targets and participate in stereoselective reactions.
Biochemical Mechanism of Action
(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride interacts with specific enzymes, most notably 6-oxocamphor hydrolase. This interaction has been the subject of extensive research due to its implications for understanding enzyme mechanisms.
Enzymatic Interactions
The primary target of (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride is the 6-oxocamphor hydrolase enzyme. The compound facilitates specific biochemical transformations:
-
It catalyzes the carbon-carbon bond cleavage of bicyclic beta-diketone 6-oxocamphor via a retro-Claisen reaction.
-
It plays a significant role in the metabolism of certain organic compounds, specifically in the cleavage of carbon-carbon bonds.
-
The result of the compound's action is the production of optically active compounds, including (2R,4S)-beta-campholinic acid.
These enzymatic interactions highlight the compound's importance in biochemical research, particularly in studies investigating enzyme mechanisms and catalytic pathways.
Synthesis and Production Methods
The synthesis of (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride involves sophisticated chemical processes that ensure the correct stereochemistry and purity of the final product.
Laboratory Synthesis
Laboratory synthesis of this compound typically involves diastereoselective synthesis methods:
-
Starting materials often include commercially available compounds that can be transformed through specific reaction pathways.
-
The synthesis achieves high diastereoselectivity through chelation-controlled transition states during ring closure reactions.
-
Purification steps, including crystallization or chromatography, are essential to obtain the dihydrochloride salt with high purity.
Industrial Production
Industrial production methods for (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride focus on optimizing reaction conditions and scaling up laboratory processes:
-
Optimization of precursor synthesis conditions ensures high yield and purity.
-
The process may involve adjusting the sequence of synthetic steps and optimizing reaction conditions for large-scale production.
-
Quality control measures are implemented to monitor the purity and stereochemistry of the final product.
Chemical Reactions
(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride undergoes various chemical reactions that are relevant to its applications in organic synthesis and medicinal chemistry.
Types of Reactions
The compound participates in several types of chemical reactions:
-
Oxidation: These reactions can introduce functional groups such as hydroxyl groups. Common oxidizing agents include potassium permanganate under acidic conditions.
-
Reduction: Reduction reactions can convert carbonyl groups to alcohols. These typically involve catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
-
Substitution: Nucleophilic substitution reactions can replace one functional group with another. These often use alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Reaction Products
The major products formed from these reactions depend on the specific reagents and conditions used:
-
Oxidation may yield hydroxy derivatives.
-
Reduction can form compounds like 4-aminopyrrolidine-2-methanol.
-
Substitution reactions can produce various substituted pyrrolidine derivatives.
Scientific Research Applications
(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride has a wide range of applications in scientific research, spanning multiple disciplines.
Chemical Research
In chemical research, the compound serves as:
-
A chiral building block in the synthesis of complex organic molecules.
-
A model compound for studying stereoselective reactions and mechanisms.
-
A precursor for the development of new chemical entities with specific stereochemical properties.
Biological Research
In biological research, (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride is used for:
-
Studying enzyme mechanisms and protein-ligand interactions.
-
Investigating metabolic pathways related to amino acid metabolism.
-
Exploring the biological effects of compounds with specific stereochemistry.
Medical Research
The compound has potential applications in medical research:
-
As a precursor for radiolabeled compounds used in imaging studies.
-
In the development of pharmaceutical agents with specific stereochemical requirements.
-
For investigating the role of chiral compounds in biological systems and disease processes.
Comparison with Similar Compounds
Understanding how (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride compares to related compounds provides valuable insights into structure-activity relationships.
Structural Analogs
Several structural analogs of (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride have been studied:
-
(2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride: This compound has different stereochemistry at position 2, which affects its biological activity and applications in research.
-
(2S,4S)-4-Hydroxyproline: A hydroxylated derivative used in the synthesis of glycopeptides and other bioactive compounds.
-
(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride: Another chiral amino acid derivative with similar structural features.
Unique Properties
The unique properties of (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride arise from its specific stereochemistry and functional groups:
-
The compound's stereochemistry confers distinct reactivity and biological activity.
-
Its ability to serve as a versatile building block in various synthetic and biological applications highlights its importance in scientific research.
-
The pyrrolidine ring structure with specific substitution patterns contributes to its stability and reactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume